![molecular formula C21H22FN5O B11182812 7-ethyl-1-(4-fluorophenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11182812.png)
7-ethyl-1-(4-fluorophenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
7-ethyl-1-(4-fluorophenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-1-(4-fluorophenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar methods but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by metal catalysts or oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Metal catalysts (e.g., palladium, platinum), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully saturated compounds.
Scientific Research Applications
7-ethyl-1-(4-fluorophenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-ethyl-1-(4-fluorophenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridine
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
7-ethyl-1-(4-fluorophenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its combination of ethyl, fluorophenyl, and pyridinylmethyl groups contributes to its distinct properties compared to other similar compounds.
Biological Activity
The compound 7-ethyl-1-(4-fluorophenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C24H23FN4 with a molecular weight of 418.5 g/mol. The structure features a complex arrangement that includes a tetrahydropyrimido-triazine core and various substituents that may influence its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been shown to possess antibacterial activity against a range of pathogens including E. coli and S. aureus due to their ability to inhibit bacterial growth through various mechanisms1. The presence of the fluorophenyl and pyridinyl groups in our compound may enhance its interaction with bacterial targets.
Cytotoxicity and Anticancer Effects
The cytotoxic potential of similar compounds has been assessed in various cancer cell lines. For example, studies on triazole derivatives demonstrated potent cytotoxic effects against human breast cancer cell lines (MCF-7) and liver cancer cells (Bel-7402)2. It is hypothesized that the triazine moiety in our compound could similarly induce apoptosis in malignant cells.
The proposed mechanisms for the biological activity of pyrimidine derivatives often involve interference with nucleic acid synthesis or disruption of cellular signaling pathways. For instance, some studies suggest that these compounds can inhibit DNA synthesis by acting as analogs to nucleotides1. Further research is needed to elucidate the specific pathways affected by our compound.
Case Studies
A series of studies have been conducted on related compounds to establish structure-activity relationships (SAR). One such study found that modifications at specific positions on the pyrimidine ring significantly altered antimicrobial efficacy and cytotoxicity3. This suggests that similar modifications on our compound could enhance its biological activity.
Compound | Biological Activity | Target |
---|---|---|
Pyrimidine Derivative A | Antibacterial | E. coli, S. aureus |
Triazole Derivative B | Cytotoxic | MCF-7 Cell Line |
Pyrimidine Derivative C | Antiviral | Various Viral Strains |
Properties
Molecular Formula |
C21H22FN5O |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
7-ethyl-1-(4-fluorophenyl)-8-methyl-3-(pyridin-3-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H22FN5O/c1-3-19-15(2)24-21-26(18-8-6-17(22)7-9-18)13-25(14-27(21)20(19)28)12-16-5-4-10-23-11-16/h4-11H,3,12-14H2,1-2H3 |
InChI Key |
NZUBZNDMWHNGKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2N(CN(CN2C1=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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